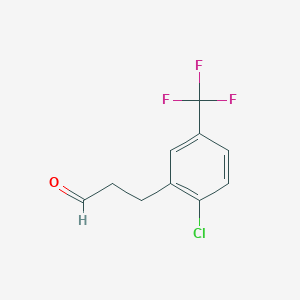
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzene with propanal under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where anhydrous aluminum trichloride (AlCl3) is used as a catalyst . The reaction is carried out in a solvent such as toluene at low temperatures (0-5°C) to ensure the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards certain molecular targets . The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but with the trifluoromethyl group in a different position.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde.
2-Chloro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of chloro and trifluoromethyl groups provides distinct electronic and steric properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-6H,1-2H2 |
InChI Key |
CTDAPZZIAXOHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


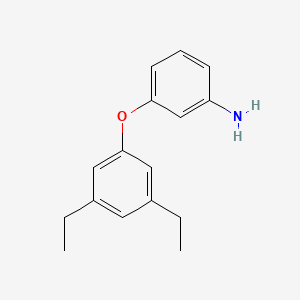
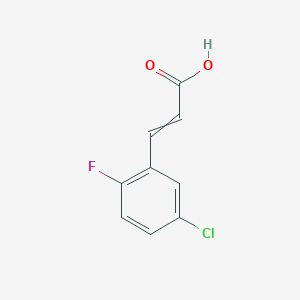
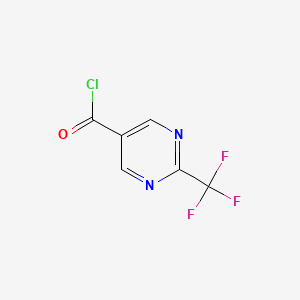
![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
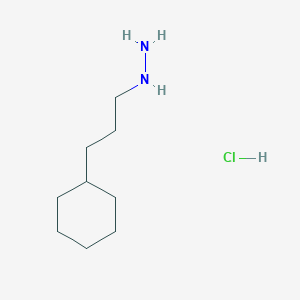
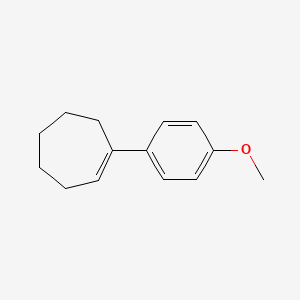
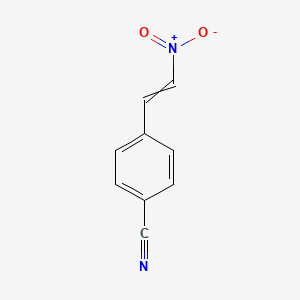
![Ethyl 2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12443670.png)
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)

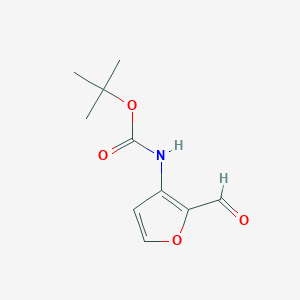
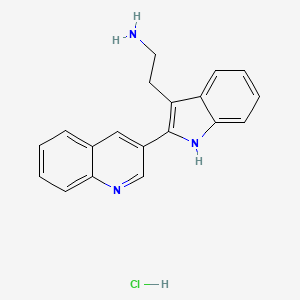
![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
